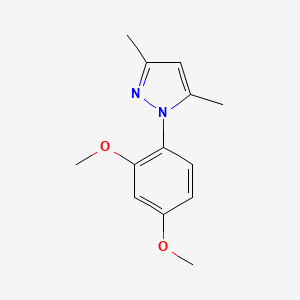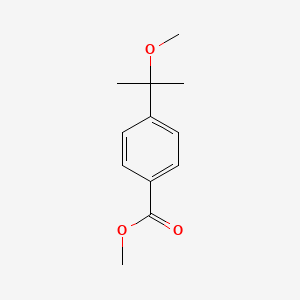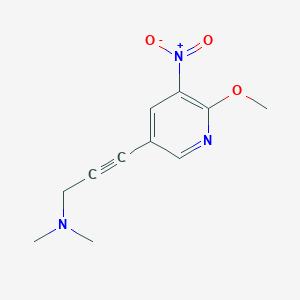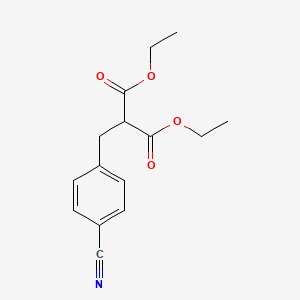
Diethyl 2-(4-cyanobenzyl)malonate
Übersicht
Beschreibung
Diethyl 2-(4-cyanobenzyl)malonate is an organic compound with the molecular formula C15H17NO4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 4-cyanobenzyl group and two ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-cyanobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-cyanobenzyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:
Deprotonation: Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 4-cyanobenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-(4-cyanobenzyl)malonate undergoes various chemical reactions, including:
Alkylation: Further alkylation can occur at the remaining α-hydrogen atoms.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Alkylated Malonates: Products of further alkylation.
Carboxylic Acids: Products of hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(4-cyanobenzyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-(4-cyanobenzyl)malonate involves its reactivity as an enolate ion. The enolate ion formed upon deprotonation can act as a nucleophile, participating in various nucleophilic substitution reactions. The presence of the 4-cyanobenzyl group enhances its reactivity and provides additional sites for functionalization.
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: The parent compound, lacking the 4-cyanobenzyl group.
Diethyl 2-(4-nitrobenzyl)malonate: Similar structure with a nitro group instead of a cyano group.
Diethyl 2-(4-methoxybenzyl)malonate: Contains a methoxy group instead of a cyano group.
Uniqueness: Diethyl 2-(4-cyanobenzyl)malonate is unique due to the presence of the 4-cyanobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific functional groups and reactivity profiles.
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
diethyl 2-[(4-cyanophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(10-16)8-6-11/h5-8,13H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
YJSVSDAHLZIYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Trifluoromethyl)ethenyl]pyridine](/img/structure/B8286118.png)
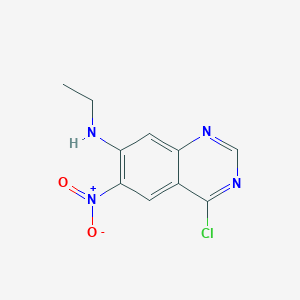
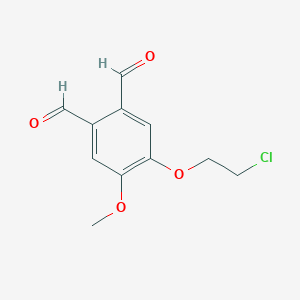
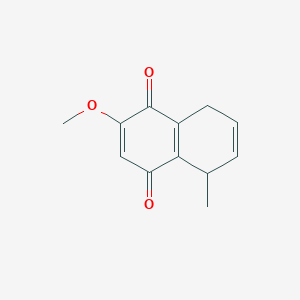
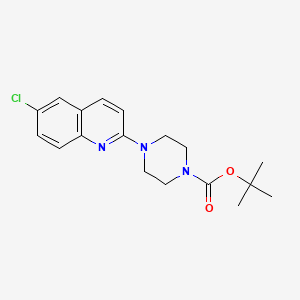

![1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl-](/img/structure/B8286161.png)
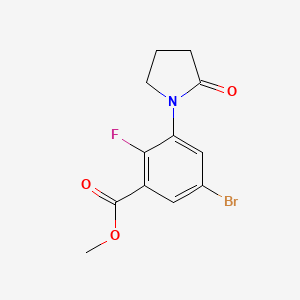
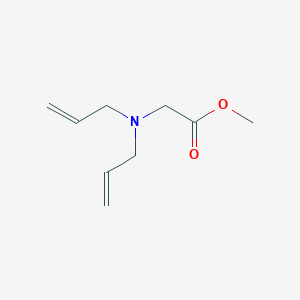
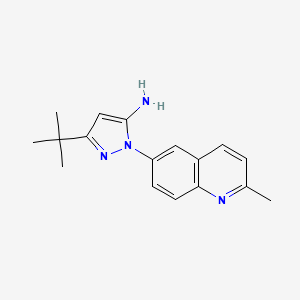
![(+/-)-6,7-Dimethoxy-2-[(3-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B8286193.png)
